三硝基7-O-β-D-葡萄糖苷

描述

Synthesis Analysis

The synthesis of similar compounds, such as aryl β-glucosides, has been studied extensively. A method involving the reaction of 3,4,6-tri-O-benzyl-D-glucal with 3,3-dimethyldioxirane to produce 2α,3α-oxirane, followed by alkaline conditions reaction with phenols, has been noted (Dushin & Danishefsky, 1992). This method could potentially be applied or adapted for the synthesis of Tricin 7-O-beta-D-glucoside.

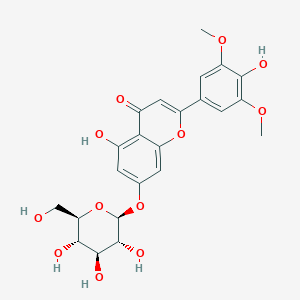

Molecular Structure Analysis

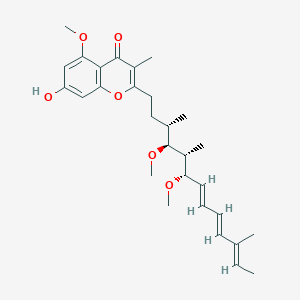

The structure of Tricin 7-O-beta-D-glucoside and its analogs can be characterized using spectroscopic methods. For instance, a tricin derivative from sugarcane juice was identified through these methods (Duarte-Almeida et al., 2007).

Chemical Reactions and Properties

In the study of similar compounds, it has been found that the introduction of various groups can alter the chemical reactions and properties. For example, the introduction of a β-D-glucosaminyl group to daunomycinone significantly altered its interaction with DNA (Israel & Murray, 1982). Similar modifications to Tricin 7-O-beta-D-glucoside could yield interesting results.

Physical Properties Analysis

Tricin 7-O-beta-D-glucoside's physical properties, such as solubility, melting point, and stability, would need to be assessed through experimental studies. However, the physical properties of related compounds have been studied, which could provide a comparative basis.

Chemical Properties Analysis

The chemical properties of Tricin 7-O-beta-D-glucoside, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial for understanding its potential applications. For example, tricin derivatives have shown antioxidant activity and the ability to form complexes with other molecules (Galland et al., 2007).

科学研究应用

抗增殖和抗氧化活性:三硝基7-O-β-D-葡萄糖苷已经显示出对各种人类癌细胞系具有显著的抗增殖活性。一项研究聚焦于从甘蔗汁中提取的三硝基衍生物,显示其对耐药性乳腺癌细胞具有更高的选择性,表现出显著的抗氧化活性(Duarte-Almeida et al., 2007)。

脑缺血中的神经保护:从细叶景天中提取的三硝基7-葡萄糖苷的研究突出了其对脑缺血再灌注损伤的保护作用。发现它能有效减少神经细胞中的凋亡、细胞毒性和炎症,表明其在中风和相关神经疾病的潜在治疗用途(Jiang et al., 2012)。

免疫调节活性:从各种植物中分离出的黄酮葡萄糖苷,包括三硝基7-O-β-D-葡萄糖苷,已被研究其免疫调节作用。一项研究发现这些化合物可以抑制某些免疫细胞的增殖,同时刺激其他细胞,暗示在免疫调节中的潜在应用(Wang et al., 2004)。

抗糖尿病潜力:三硝基已被证明能促进肌肉细胞中的葡萄糖摄取,表明其作为抗糖尿病药物的潜力。这种作用是通过激活参与葡萄糖代谢的关键途径介导的,使其成为糖尿病管理进一步研究的候选药物(Kim et al., 2016)。

癌细胞增殖和侵袭抑制:三硝基也已被研究其对胶质瘤细胞的影响。发现它能抑制增殖和侵袭,暗示一种涉及上调某些微小RNA靶向的关键蛋白激酶的机制,这在癌症进展中至关重要(Chung et al., 2018)。

作用机制

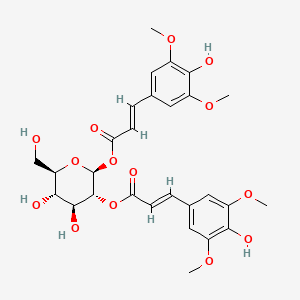

Tricin 7-glucoside, also known as tricin 7-O-beta-D-glucoside, is a glycosyloxyflavone . It is a derivative of tricin, a flavonoid that occurs in monocotyledonous plants . This compound has been studied for its broad pharmacological spectrum, including anti-inflammatory and antioxidant activities .

Target of Action

Studies on tricin, the aglycone of tricin 7-glucoside, suggest that it may target the opioid system to promote its antinociceptive activity .

Mode of Action

It is likely that tricin, the aglycone of tricin 7-glucoside, activates the opioid system to promote its antinociceptive activity . This suggests that tricin 7-glucoside may also interact with its targets in a similar manner.

Biochemical Pathways

The biosynthesis of tricin 7-glucoside involves a combination of phenylpropanoid and polyketide pathways . The sequential action of chalcone synthase and chalcone isomerase yields naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Previous studies reported on the pharmacokinetics properties and bioavailability of tricin , which could provide some insights into the ADME properties of tricin 7-glucoside.

Result of Action

Studies on tricin suggest that it has gastroprotective and antinociceptive potential . It was observed that tricin significantly reduced the injured areas of the animals’ stomachs when compared to the control . It is likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

As a plant metabolite, its production and accumulation may be influenced by various environmental factors such as light, temperature, and stress conditions .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFMIJHKASCIZ-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305361 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32769-01-0 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin-7-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)

![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)

![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)